molecular formula C16H26I2N2S B13764001 Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate CAS No. 5564-14-7

Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate

Cat. No.: B13764001
CAS No.: 5564-14-7
M. Wt: 532.3 g/mol
InChI Key: GMLSBNSOTOCJIX-UHFFFAOYSA-L
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Description

Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate is a complex organic compound that features a sulfonium group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Sulfonium Group: The sulfonium group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide.

    Formation of the Ammonium Salt: The final step involves the quaternization of the nitrogen atom with trimethylamine and subsequent reaction with iodine to form the diiodide salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process would include:

    Batch or Continuous Flow Reactors: To control the reaction temperature and pressure.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate can undergo various chemical reactions, including:

    Oxidation: The sulfonium group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the sulfonium group.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Indole derivatives without the sulfonium group.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Ammonium, (1-(5-methylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate: Similar structure with a methyl group instead of a dimethyl group.

    Ammonium, (1-(5-ethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate: Similar structure with an ethyl group instead of a dimethyl group.

Uniqueness

Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate is unique due to its specific sulfonium group and indole ring structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

5564-14-7

Molecular Formula

C16H26I2N2S

Molecular Weight

532.3 g/mol

IUPAC Name

1-(5-dimethylsulfonio-1H-indol-3-yl)propan-2-yl-trimethylazanium;diiodide

InChI

InChI=1S/C16H26N2S.2HI/c1-12(18(2,3)4)9-13-11-17-16-8-7-14(19(5)6)10-15(13)16;;/h7-8,10-12,17H,9H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

GMLSBNSOTOCJIX-UHFFFAOYSA-L

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)[S+](C)C)[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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